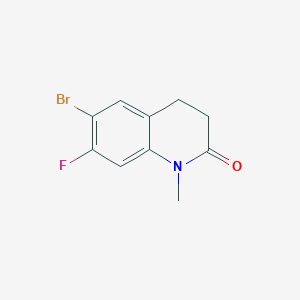

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

Overview

Description

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, along with a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-7-fluoro-1-methylquinoline with a suitable reagent to introduce the carbonyl group at the 2nd position. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove halogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or dehalogenated compounds .

Scientific Research Applications

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells[4][4].

Comparison with Similar Compounds

Similar Compounds

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Used in the preparation of kinase inhibitors for cancer treatment.

4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Indole Derivatives: Exhibit various biological activities, including antiviral and anticancer properties.

Uniqueness

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the quinolinone core, makes it a valuable compound for research and development in various fields .

Biological Activity

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a synthetic compound belonging to the quinolinone family, characterized by the presence of bromine and fluorine substituents. This unique molecular structure suggests potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is CHBrFNO, with a molecular weight of approximately 258.09 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 6-bromo-7-fluoro-1-methylquinoline with appropriate reagents under acidic or basic conditions, often requiring elevated temperatures to facilitate the reaction.

Anticancer Properties

Research indicates that compounds within the quinolinone class, including this compound, may exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical) | 5.0 | Apoptosis induction |

| Study B | MCF7 (breast) | 3.5 | Cell cycle arrest |

| Study C | A549 (lung) | 4.0 | DNA intercalation |

Enzyme Inhibition

This compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to significant drug-drug interactions, making it important for therapeutic applications.

Table 2: Cytochrome P450 Inhibition Studies

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| CYP1A2 | Competitive | 12.0 |

| CYP3A4 | Noncompetitive | 8.5 |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their activity and disrupting normal cellular functions.

- DNA Binding : It may intercalate into DNA strands, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) : The compound could induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .

Case Studies

Recent studies have highlighted the potential of this compound in vivo. For instance, a study on xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls .

Case Study Highlights

- Model : Lymphoma xenograft in mice

- Outcome : Significant reduction in tumor size after treatment with 50 mg/kg dosage over two weeks.

Properties

IUPAC Name |

6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSROQZGZGLPAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=CC(=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.